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Brevinin-1HSa

Cat. No.: B1577918
Attention: For research use only. Not for human or veterinary use.
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Description

Source Organism: Odorrana hosii (Hose's Rock Frog)

Brevinin-1HSa is isolated from the skin secretions of the Hose's Rock Frog, scientifically known as Odorrana hosii. researchgate.netnih.gov This amphibian, found in Peninsular Malaysia, produces a variety of antimicrobial peptides in its skin as a defense mechanism. researchgate.netunimas.my The skin secretions of Odorrana hosii are a rich source of bioactive peptides, with studies revealing the presence of multiple peptide families, including esculentin-1, esculentin-2, brevinin-1 (B586460), brevinin-2 (B1175259), and nigrocin-2. researchgate.netnih.gov

Methodologies for Peptide Isolation from Amphibian Skin Secretions

The process of obtaining pure this compound from the complex mixture of peptides in the frog's skin secretion requires specific and refined techniques.

To collect the skin secretions, a non-lethal stimulation method is typically employed. Mild electrical stimulation of the dorsal skin surface or the administration of norepinephrine (B1679862) can induce the frog to release the contents of its granular glands. researchgate.netbioscientifica.com These glands are responsible for storing the antimicrobial peptides. nih.govresearchgate.net The collected secretions are then typically lyophilized (freeze-dried) for preservation and to facilitate further processing. nih.gov

Following collection, the crude skin secretion undergoes a purification process to isolate the individual peptides. A powerful and widely used technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). bioscientifica.comresearchgate.netnih.gov In this method, the lyophilized secretion is dissolved in an appropriate solvent and injected into the HPLC system. The peptides are then separated based on their hydrophobicity as they pass through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent, such as acetonitrile (B52724) in trifluoroacetic acid/water, is used to elute the peptides from the column. nih.gov The fractions containing the separated peptides are collected, and those exhibiting the desired biological activity or specific molecular mass are selected for further characterization. bioscientifica.com

Primary Structure Determination of this compound

The primary structure of a peptide refers to the linear sequence of its amino acids. agnopharma.com Elucidating this sequence is crucial for understanding the peptide's function and for enabling its synthetic replication for further study.

Automated Edman degradation and mass spectrometry are the primary techniques used to determine the amino acid sequence of peptides like this compound. bioscientifica.comresearchgate.net In tandem mass spectrometry (MS/MS), the purified peptide is first ionized and its mass-to-charge ratio is measured. The peptide ions are then fragmented, and the masses of the resulting fragments are measured. By analyzing the mass differences between the fragments, the amino acid sequence can be deduced in a process known as de novo sequencing. researchgate.net

Through these analytical methods, the primary structure of this compound has been determined to be a 24-amino acid sequence: FLPAVLRVAAKIVPTVFCAISKKC . researchgate.netnih.gov This specific sequence distinguishes it from other members of the brevinin family and is fundamental to its unique properties. researchgate.net

Properties

bioactivity

Antibacterial

sequence

FLPAVLRVAAKIVPTVFCAISKKC

Origin of Product

United States

Isolation and Primary Structural Elucidation of Brevinin 1hsa

Sequence Homology and Conservation Analysis of Brevinin-1HSa

Comparative Analysis with Other Brevinin-1 (B586460) Peptides

Sequence homology studies, which compare the primary amino acid sequences of different peptides, are crucial for understanding evolutionary relationships and predicting functional similarities. Analysis using the BLAST (Basic Local Alignment Search Tool) program revealed that this compound shares significant sequence identity with several other brevinin-1 peptides isolated from different frog species. mdpi.comnih.gov

Specifically, the primary structure of this compound is 67% identical to Brevinin-1GHa, which was isolated from Hylarana guentheri. mdpi.comnih.gov It shares this same level of identity with Brevinin-1WY7 and Brevinin-1WY5, both from Amolops wuyiensis, and with Brevinin-1JDc from Odorrana jingdongensis. mdpi.comnih.gov This degree of similarity suggests a shared ancestry and potentially similar functional attributes among these peptides.

The table below provides a comparative view of the amino acid sequences of these related brevinin-1 peptides.

Peptide NameSource OrganismAmino Acid SequenceSequence Length
This compound Odorrana hosiiFLPAVLRVAAKIVPTVFCAISKKC24
Brevinin-1GHa Hylarana guentheriFLPLLAGLAANFLPKIFCAISKKC24
Brevinin-1JDc Odorrana jingdongensisFLPLLAGLAANFLPKIFCAISKKC24
Brevinin-1WY5 Amolops wuyiensisFLPLLAGLAANFLPKIFCAISKKC24
Brevinin-1WY7 Amolops wuyiensisFLPLLAGLAANVLPKIFCAISKKC24

Note: The sequences for Brevinin-1GHa, Brevinin-1JDc, and Brevinin-1WY5 are identical based on available research data. mdpi.comnih.gov

Identification of Conserved Residues in this compound

Within the brevinin-1 family, certain amino acid residues are highly conserved across different peptides, indicating their critical role in the peptide's structure and function. Research into homologous peptides like Brevinin-1GHa and Brevinin-1JDc suggests that their potent antimicrobial activities may be attributed to a strongly conserved structure formed by specific residues. mdpi.com

Key conserved residues identified through this comparative analysis include:

Phenylalanine (Phe) at position 1: This hydrophobic amino acid is located at the N-terminus.

Alanine (B10760859) (Ala) at position 9: This residue is part of the central region of the peptide.

Valine (Val) at position 13: Another hydrophobic residue in the peptide's core.

Proline (Pro) at position 14: This residue is known to induce a stable kink or hinge in the peptide's structure, which is a common feature in many brevinin-1 peptides. nih.govmdpi.com This structural bend is thought to facilitate the peptide's interaction with and disruption of microbial cell membranes. mdpi.com

The conservation of these specific residues across different brevinin-1 peptides, including the family to which this compound belongs, highlights their fundamental importance for the biological activity characteristic of this peptide group. mdpi.com

Molecular and Secondary Structural Characterization of Brevinin 1hsa and Analogues

Conformational Analysis in Aqueous and Membrane-Mimetic Environments

The conformation of Brevinin-1HSa is highly dependent on its environment, a common feature among many antimicrobial peptides. This adaptability allows it to remain unstructured in aqueous environments and adopt a functionally active helical conformation upon interacting with microbial membranes.

In an aqueous solution, peptides like this compound typically adopt a random coil structure. researchgate.netmdpi.com This disordered state is energetically favorable in a polar aqueous environment where the peptide's charged and polar residues can interact with water molecules. pitt.edu The lack of a defined secondary structure in aqueous solution is a characteristic feature of many antimicrobial peptides before they encounter their target membranes. nih.gov

The transition to a structured conformation is a key step for the antimicrobial action of Brevinin-1 (B586460) peptides. In hydrophobic or membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or micelles formed by sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), this compound and its analogues undergo a significant conformational change, folding into an α-helical structure. nih.govnih.govnih.gov This induction of helicity is a critical event, as the α-helical conformation is closely linked to the peptide's ability to disrupt microbial membranes. nih.gov Circular dichroism (CD) spectroscopy is a primary technique used to observe this transition, showing a characteristic shift from a random coil spectrum to an α-helical spectrum. mdpi.comnih.gov The hydrophobic environment provided by these agents mimics the lipid bilayer of a cell membrane, promoting the formation of the amphipathic helix. nih.gov

The α-helical structure of Brevinin-1 peptides is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govimrpress.com This amphipathicity is crucial for its interaction with and disruption of cell membranes. nih.gov The hydrophobic face of the helix interacts with the lipid core of the membrane, while the cationic (positively charged) residues on the hydrophilic face interact with the negatively charged components of bacterial membranes. nih.gov Helical wheel projections are often used to visualize this segregation of hydrophobic and hydrophilic residues. mdpi.com The degree of helicity and the balance of hydrophobicity and amphipathicity are critical determinants of the peptide's antimicrobial potency and selectivity. nih.gov

Table 1: Structural Characteristics of Brevinin-1 Peptides in Different Environments

Property Aqueous Solution Membrane-Mimetic Environment
Conformation Random Coil researchgate.netmdpi.com α-Helical nih.govnih.gov
Driving Force Interaction with polar water molecules pitt.edu Interaction with hydrophobic lipid acyl chains nih.gov
Functional State Inactive Active nih.gov

Induction of Alpha-Helical Structures in Hydrophobic Environments (e.g., Trifluoroethanol, SDS, DPC Micelles)

Structural Motifs and Their Functional Implications

Specific structural motifs within the this compound sequence are highly conserved and play vital roles in its structure and function.

Table 2: Key Residues and Motifs in this compound

Residue/Motif Position(s) Significance
"Rana Box" Cys18-Cys24 Forms a cyclic structure via a disulfide bridge, contributing to structural stability. nih.govresearchgate.netnih.gov
Ala9 9 Conserved residue, likely important for structural integrity. frontiersin.org
Pro14 14 Often conserved, may introduce a functionally important kink in the α-helix. nih.gov
Cys18, Cys24 18, 24 Invariant residues forming the "Rana box" disulfide bond. frontiersin.org
Lys23 23 Contributes to the peptide's positive charge, facilitating interaction with bacterial membranes. frontiersin.org

Flexible Helix-Hinge-Helix Motif

Many antimicrobial peptides, including those in the brevinin family, are understood to adopt a flexible helix-hinge-helix structure. This motif is characterized by two helical regions connected by a more flexible hinge or linker region. uri.edunih.gov This structural arrangement is believed to be crucial for the peptide's interaction with and disruption of microbial membranes. uri.edu

The presence of specific amino acid residues, such as proline or glycine, often induces this hinge. researchgate.net Proline, in particular, can introduce a significant kink in an α-helical structure, effectively creating a hinge point that allows the two helical segments to move in relation to each other. researchgate.net This flexibility is thought to enable the peptide to more effectively insert into and traverse the complex environment of a lipid bilayer. uri.eduresearchgate.net

Molecular dynamics simulations of antimicrobial peptides have shown that a helix-hinge-helix conformation can be a transient but important state. uri.edu The peptide may bend at the hinge region, allowing it to adopt a curved structure that can better match the curvature of a bacterial cell or a micelle. uri.edunih.gov This conformational adaptability is a key feature of the helix-hinge-helix motif. Studies on other peptides with this motif have suggested that the hydrophobic residues tend to occupy the concave face of the curved structure, facilitating hydrophobic interactions with the lipid core of the membrane. nih.gov

In the context of brevinin peptides, this motif is often associated with the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govfrontiersin.orgnih.gov While the helices provide a stable structure for initial membrane interaction, the hinge allows for the dynamic reorientation necessary for membrane perturbation and subsequent antimicrobial action.

Biophysical Characterization Techniques

A variety of biophysical techniques are employed to elucidate the structural and functional properties of peptides like this compound. These methods provide insights into the peptide's secondary structure, its conformational changes in different environments, and its interactions with model membrane systems.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins and peptides in solution. formulationbio.comcreative-proteomics.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides with their asymmetric carbon atoms. wikipedia.orgnih.gov The resulting CD spectrum provides a signature that is characteristic of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. formulationbio.comcreative-proteomics.com

For peptides like this compound, CD spectroscopy is particularly useful for determining their conformation in aqueous solution versus membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles. nih.govnih.gov In an aqueous buffer, many antimicrobial peptides exist in a largely unstructured or random coil state. However, upon interaction with a membrane-mimicking environment, they often undergo a conformational transition to a more ordered structure, typically an α-helix. nih.govnih.gov

The characteristic CD spectrum of an α-helix shows a positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm. creative-proteomics.com By analyzing the CD spectra, researchers can estimate the percentage of α-helical content in the peptide under different conditions. nih.govnih.gov For instance, studies on brevinin family peptides have demonstrated a significant increase in α-helicity when moving from an aqueous to a membrane-like environment, which is consistent with their proposed mechanism of action involving membrane interaction. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. wikipedia.orgebsco.comlibretexts.org It is based on the magnetic properties of atomic nuclei with a non-zero nuclear spin, such as the protons (¹H) commonly found in peptides. wikipedia.orgebsco.com

In the context of this compound and its analogues, NMR spectroscopy can be used to determine the precise folding of the peptide, identify the residues involved in the helical segments and the hinge region, and characterize its interaction with membrane mimetics at an atomic level. nih.govnih.gov Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. NOESY experiments detect protons that are close in space, allowing for the calculation of distance restraints that are used to build a 3D model of the peptide's structure. nih.govnih.gov

Studies on peptides with similar structural motifs have successfully used NMR to define the helix-hinge-helix structure. nih.gov For example, the absence of long-range NOEs between the two helical domains can suggest that they are not interacting closely, which is characteristic of a flexible hinge. nih.gov Furthermore, intermolecular NOEs between the peptide and the detergent molecules of a micelle can identify the specific residues that are embedded in the lipid-mimicking environment. nih.gov

Molecular Modeling and Simulation (e.g., Helical Wheel Projections, 3D Simulations)

Molecular modeling and simulation are computational techniques that complement experimental methods by providing a theoretical framework to visualize and understand the structural properties of peptides. researchgate.netanu.edu.aurcsb.org

Helical Wheel Projections: A helical wheel projection is a simple yet effective two-dimensional representation of an α-helix. researchgate.netchegg.com The amino acid sequence is plotted in a spiral, with each residue rotated by 100 degrees around the center. This visualization readily illustrates the distribution of hydrophobic and hydrophilic residues along the helix. For amphipathic helices, which are common in antimicrobial peptides, the helical wheel will show a clear segregation of hydrophobic residues on one face of the helix and hydrophilic residues on the opposite face. researchgate.netmdpi.com This amphipathicity is critical for their ability to interact with and disrupt the lipid bilayer of microbial membranes. mdpi.com

Mechanisms of Action of Brevinin 1hsa at the Molecular and Cellular Levels

Membrane Interaction and Permeabilization

The primary target of Brevinin-1HSa is the cell membrane of microorganisms. Its action is characterized by a series of steps that begin with binding to the membrane surface and culminate in the loss of membrane integrity.

Electrostatic Interactions with Anionic Phospholipids (B1166683) of Bacterial Membranes

The initial and crucial step in the mechanism of action of this compound involves its electrostatic attraction to the negatively charged components of bacterial membranes. Like other cationic AMPs, brevinins are positively charged, which facilitates their interaction with anionic phospholipids, such as phosphatidylglycerol and cardiolipin, that are abundant in bacterial cell membranes. mdpi.comnih.gov This electrostatic interaction is a key determinant of the peptide's selectivity for bacterial cells over the zwitterionic membranes of mammalian cells. mdpi.com The positively charged amino acid residues within the peptide are drawn to the negatively charged phospholipid headgroups, leading to the accumulation of the peptide on the bacterial surface. mdpi.comnih.gov This initial binding is a prerequisite for the subsequent disruptive events.

Formation of Membrane Cavities and Channels

Regardless of the specific model, a key outcome of the interaction between this compound and the bacterial membrane is the formation of transient or stable cavities and channels. researchgate.net These formations breach the barrier function of the membrane, leading to the leakage of essential ions, metabolites, and even larger molecules from the cytoplasm. mdpi.com This disruption of the membrane's structural integrity is a primary cause of cell death. mdpi.com The ability of brevinin family peptides to form these transmembrane pores is a well-documented aspect of their antimicrobial activity. mdpi.com

Non-Pore-Forming Mechanisms of Action

While pore formation is a major mechanism, some antimicrobial peptides can also exert their effects through non-pore-forming mechanisms. nih.gov These can include the disruption of the lipid bilayer organization without the formation of discrete pores. The peptide may induce lipid clustering, phase separation, or other alterations in membrane structure that compromise its function. The "carpet" model can be considered a non-pore-forming mechanism in its initial stages before complete membrane lysis. nih.gov

Collapse of Proton Motive Force (PMF) in Target Cells

A critical consequence of membrane permeabilization by this compound is the collapse of the proton motive force (PMF). nih.gov The PMF is an electrochemical gradient of protons across the cytoplasmic membrane that is essential for vital cellular processes in bacteria, including ATP synthesis, nutrient transport, and motility. nih.govresearchgate.net By creating pores and channels in the membrane, this compound dissipates this proton gradient, effectively short-circuiting the cell's energy production and transport systems. biorxiv.org The collapse of the PMF is a rapid and potent mechanism that contributes significantly to the bactericidal effect of the peptide. nih.govcapes.gov.br

Intracellular Target Modulation (if applicable)

While the primary mode of action for many brevinins is the disruption of the cell membrane, some antimicrobial peptides are known to translocate across the membrane and interact with intracellular targets. imrpress.com However, based on the current search results, the primary and well-documented mechanism of this compound and related brevinins is centered on membrane permeabilization. There is no specific information in the provided search results detailing the modulation of intracellular targets by this compound.

Inhibition of DNA/RNA Synthesis (if documented)

There is currently no specific scientific documentation available that demonstrates or details the inhibition of DNA or RNA synthesis by this compound. The primary mechanism of action for brevinin peptides is largely attributed to membrane disruption rather than direct interference with nucleic acid synthesis.

Inhibition of Protein Synthesis (if documented)

Similar to nucleic acid synthesis, there is a lack of specific documented evidence to suggest that this compound directly inhibits protein synthesis. The antimicrobial effects of the brevinin family are predominantly linked to their membrane-permeabilizing capabilities.

Enzyme Inhibition (if documented)

While some antimicrobial peptides have been shown to inhibit various enzymes, specific data on enzyme inhibition by this compound is not extensively documented in publicly available research. It has been noted that brevinin peptides, as a class, can possess enzyme inhibitor activities, but detailed studies identifying specific enzymatic targets for this compound are not available. nih.gov

Immunomodulatory Pathways

Beyond direct antimicrobial activity, members of the brevinin-1 (B586460) family have demonstrated significant immunomodulatory effects. These actions are crucial for controlling the host's inflammatory response to infection.

Lipopolysaccharide (LPS) Neutralization

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. Members of the brevinin-1 family have been shown to directly bind to and neutralize LPS. For instance, the related peptide Brevinin-1GHd has been documented to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. nih.govnih.govresearchgate.netfrontiersin.org This interaction prevents LPS from activating host immune cells, thereby mitigating the inflammatory cascade. This LPS-neutralizing capability is a key aspect of the peptide's anti-inflammatory properties. nih.govfrontiersin.org

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, NO, IL-6, IL-1β)

A critical function of immunomodulatory peptides is the regulation of cytokine production. In response to LPS, immune cells such as macrophages release a barrage of pro-inflammatory cytokines. Research on Brevinin-1GHd, a close homolog of this compound, has shown that it can significantly suppress the production of several key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. nih.govnih.govresearchgate.net

At a concentration of 4 µM, Brevinin-1GHd was found to reduce the release of:

Nitric Oxide (NO) by approximately 87.31% nih.gov

Tumor Necrosis Factor-alpha (TNF-α) by approximately 44.09% nih.gov

Interleukin-6 (IL-6) by approximately 72.10% nih.gov

Interleukin-1beta (IL-1β) by approximately 67.20% nih.gov

This demonstrates a potent anti-inflammatory effect by downregulating the very molecules that drive the inflammatory response.

Interactive Data Table: Inhibition of Pro-inflammatory Mediators by Brevinin-1GHd (4 µM) in LPS-stimulated RAW 264.7 cells

Mediator% Inhibition
Nitric Oxide (NO)87.31
TNF-α44.09
IL-672.10
IL-1β67.20

Inactivation of Signaling Pathways (e.g., MAPK/NF-κB Cascades)

The production of inflammatory cytokines is controlled by intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade activated by LPS, leading to the expression of inflammatory genes. Studies on Brevinin-1GHd have revealed its ability to interfere with this pathway. nih.govnih.govfrontiersin.org In LPS-stimulated RAW 264.7 cells, Brevinin-1GHd inhibited the phosphorylation of major MAPK proteins, including JNK, ERK, and p38. nih.govfrontiersin.org

Specifically, at a 4 µM concentration, Brevinin-1GHd led to the following reductions in phosphorylation ratios compared to the LPS-stimulated group: nih.gov

p-JNK/JNK: ~27.68% reduction nih.gov

p-ERK/ERK: ~36.80% reduction nih.gov

p-p38/p38: ~51.29% reduction nih.gov

The inactivation of the MAPK pathway is a critical upstream mechanism that explains the observed reduction in pro-inflammatory cytokine production. nih.gov While not directly documented for this compound, the NF-κB pathway is a downstream effector of the MAPK cascade and is also known to be inhibited by some antimicrobial peptides, suggesting a likely point of action for brevinins. researchgate.net

Interactive Data Table: Reduction in MAPK Phosphorylation by Brevinin-1GHd (4 µM) in LPS-stimulated RAW 264.7 cells

Phosphorylated Protein Ratio% Reduction
p-JNK/JNK27.68
p-ERK/ERK36.80
p-p38/p3851.29

Interaction with Cell Surface Receptors

The direct interaction of this compound with specific cell surface receptors has not been extensively documented in publicly available research. The primary mechanism of action attributed to the Brevinin family of peptides, including this compound, is the disruption of the cell membrane of microorganisms. nih.govmdpi.com However, emerging research into the immunomodulatory functions of antimicrobial peptides (AMPs) suggests that some members of the Brevinin-1 family may interact with receptors on the surface of host immune cells, although this is an area that requires more in-depth investigation.

While direct receptor binding by this compound is not confirmed, studies on other Brevinin-1 peptides, such as Brevinin-1GHd, indicate a potential for interaction with the cell surface of macrophages. frontiersin.orgnih.gov It has been proposed that the anti-inflammatory effects of some AMPs are mediated through direct binding to cell surface receptors like Toll-like receptors (TLRs). frontiersin.orgnih.gov For instance, the peptide PS-K18 has been shown to inhibit the TLR4-mediated NF-κB pathway. frontiersin.orgnih.gov

Research on Brevinin-1GHd has demonstrated that it can bind to the surface of RAW 264.7 macrophage cells in a concentration-dependent manner, suggesting a possible interaction with unidentified receptors on these cells. frontiersin.orgnih.gov This interaction is thought to contribute to its anti-inflammatory properties by modulating signaling pathways such as the MAPK pathway. frontiersin.orgnih.gov However, the definitive identification of the specific receptor(s) for Brevinin-1GHd, and by extension other Brevinin-1 peptides, remains a subject for future research. frontiersin.orgnih.gov

The cationic nature of Brevinin peptides facilitates their interaction with the negatively charged components of cell membranes, such as anionic phospholipids in bacterial membranes and O-glycosylated mucins or phosphatidylserine (B164497) on the surface of cancer cells. nih.gov This electrostatic attraction is a key factor in their antimicrobial and anticancer activities. nih.gov

It is important to note that the immunomodulatory activities of the Brevinin-1 family have not been widely reported, and the study of Brevinin-1GHd is among the first to suggest such a role. nih.gov Therefore, while the potential for this compound to interact with cell surface receptors exists, particularly in the context of immune modulation, it is a hypothesis that awaits experimental validation.

Table of Research Findings on Brevinin-1 Peptides and Potential Cell Surface Interactions

Peptide StudiedCell TypeObservationPotential ImplicationCitation
Brevinin-1GHdRAW 264.7 (macrophages)Concentration-dependent binding to the cell surface.May directly bind to receptors on macrophages. frontiersin.orgnih.gov
Brevinin-1GHdRAW 264.7 (macrophages)Inhibits LPS-induced inflammation via the MAPK signaling pathway.Interaction with cell surface receptors could trigger anti-inflammatory signaling. frontiersin.orgnih.gov
General Antimicrobial Peptides (AMPs)Immune CellsSome AMPs inhibit TLR4-mediated pathways.Brevinin-1 peptides may have a similar mechanism. frontiersin.orgnih.gov

Biological Activities of Brevinin 1hsa and Its Analogues in Preclinical Research

Antimicrobial Spectrum and Potency

Brevinin-1 (B586460) peptides are known for their broad-spectrum antimicrobial activity, targeting Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov These peptides are typically cationic, a feature that facilitates their interaction with the negatively charged membranes of microorganisms. nih.gov

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Brevinin-1HSa exhibits potent activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). researchgate.net Studies have shown that this compound has a Minimum Inhibitory Concentration (MIC) of 3 µM against S. aureus ATCC 25923 and 8 µg/ml against another S. aureus strain. researchgate.net The substitution of Lysine (B10760008) at position 11 with Glutamine in this compound did not affect its high potency against S. aureus. researchgate.net

Analogues of the Brevinin-1 family also show significant efficacy. For instance, Brevinin-1BW demonstrates effective inhibitory action against S. aureus (ATCC 25923) and MRSA (ATCC 29213) with a MIC of 6.25 µg/mL. mdpi.com Another analogue, Brevinin-1pl-3H, retained activity against MRSA with a MIC of 4 µM. frontiersin.org Furthermore, peptides derived from a Brevibacillus strain, designated BrSPR19-P1 to BrSPR19-P5, showed MIC values against S. aureus and MRSA isolates ranging from 2.00 to 32.00 µg/mL. nih.gov

Table 1: Efficacy of this compound and Analogues Against Gram-Positive Bacteria

Peptide/Analogue Bacterium MIC
This compound S. aureus ATCC 25923 3 µM
This compound S. aureus 8 µg/ml researchgate.net
Brevinin-1BW S. aureus ATCC 25923 6.25 µg/mL mdpi.com
Brevinin-1BW MRSA ATCC 29213 6.25 µg/mL mdpi.com
Brevinin-1pl-3H MRSA 4 µM frontiersin.org
BrSPR19 Peptides S. aureus & MRSA 2.00 - 32.00 µg/mL nih.gov

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)

This compound has also been shown to be effective against Gram-negative bacteria such as Escherichia coli. researchgate.net The MIC of this compound against E. coli ATCC 25726 is 24 µM. Interestingly, a study found that substituting Lysine with Glutamine at the 11th position in the this compound sequence abolished its growth-inhibitory activity against E. coli. researchgate.net

Other Brevinin-1 analogues have demonstrated varied efficacy against Gram-negative bacteria. For example, Brevinin-1GHa, isolated from Hylarana guentheri, shows potent activity against E. coli. nih.gov Conversely, some analogues like Brevinin-1OS and Brevinin-1BW exhibit weaker activity against Gram-negative bacteria. mdpi.commdpi.com

Table 2: Efficacy of this compound and Analogues Against Gram-Negative Bacteria

Peptide/Analogue Bacterium MIC
This compound E. coli ATCC 25726 24 µM
Brevinin-1GHa E. coli Potent Activity nih.gov
Brevinin-1OS Gram-negative bacteria Weak Activity mdpi.com
Brevinin-1BW Gram-negative bacteria MIC of ≥100 μg/mL mdpi.com

Efficacy Against Fungi (e.g., Candida albicans)

The Brevinin-1 family of peptides, including this compound, also possesses antifungal properties. nih.gov They are effective against pathogenic fungi like Candida albicans. nih.govmdpi.com For instance, Brevinin-1GHa, a related peptide, demonstrates potent activity against C. albicans. nih.gov Similarly, Brevinin-1OS shows significant activity against this yeast. mdpi.com The antifungal action of these peptides contributes to their broad-spectrum antimicrobial profile. nih.gov

Time-Dependent Killing Kinetics

The bactericidal action of antimicrobial peptides is often characterized by its speed. Time-kill kinetic studies provide insight into how quickly a peptide can kill bacteria. rxkinetics.comlitfl.comderangedphysiology.com For the Brevinin family, the killing action is often rapid and concentration-dependent. nih.govucla.edu

A study on Brevinin-1GHa revealed that at its MIC, it significantly inhibited the growth of S. aureus within 20–40 minutes, and at 2 and 4 times its MIC, it killed the bacteria to an uncountable state within 15 and 10 minutes, respectively. nih.gov Against E. coli, Brevinin-1GHa at its MIC steadily killed the bacteria over 360 minutes, and no bacteria were counted after 20 minutes of treatment with twice the MIC. nih.gov Another peptide, P2 from a Brevibacillus strain, also showed that its bacteriolytic action was dependent on both incubation time and peptide concentration. nih.gov

Anti-biofilm Activities

Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to conventional antibiotics. nih.govnih.gov Several Brevinin peptides and their analogues have shown the ability to both inhibit the formation of biofilms and eradicate established ones. nih.govmdpi.com

Inhibition of Biofilm Formation

Brevinin-1 analogues have demonstrated the capacity to prevent the formation of biofilms by various pathogens. mdpi.comimrpress.com Brevinin-1GHa was found to suppress the biofilm formation of S. aureus, E. coli, and C. albicans with minimum biofilm inhibitory concentrations (MBIC) of 4, 32, and 2 µM, respectively. nih.gov Furthermore, the analogue Brevinin-1BW possesses strong biofilm inhibitory activities. mdpi.com Another set of analogues, OSd, OSe, and OSf, were also able to inhibit the formation of biofilms by selected bacterial strains. mdpi.com

Table 3: Anti-biofilm Activity of a Brevinin-1 Analogue

Microorganism MBIC (µM) of Brevinin-1GHa
S. aureus 4 nih.gov
E. coli 32 nih.gov
C. albicans 2 nih.gov

Eradication of Mature Biofilms

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. mdpi.com These structures are notoriously resistant to conventional antimicrobial agents. mdpi.com Some antimicrobial peptides (AMPs), including analogues of Brevinin-1, have demonstrated the ability to disrupt and eradicate these mature biofilms. nih.govmdpi.com

The process of eradicating a mature biofilm is complex. It involves the peptide penetrating the protective extracellular matrix to reach the embedded microbial cells. mdpi.com Once in contact with the cells, the peptides can exert their antimicrobial effects. The minimum biofilm eradication concentration (MBEC) is a key metric used to evaluate the efficacy of a compound in eliminating a pre-formed biofilm. nih.gov

Studies on Brevinin-1 analogues, such as Brevinin-1GHa, have shown their capability to not only inhibit the formation of biofilms but also to eliminate established ones. nih.gov For instance, Brevinin-1GHa was effective against biofilms of Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The MBEC for Brevinin-1GHa against these microorganisms was determined to be 16 µM for S. aureus, 64 µM for E. coli, and 8 µM for C. albicans. nih.gov Another analogue, 5R, a derivative of Brevinin-1LTe, has also shown potent activity against mature biofilms of drug-resistant bacteria like Methicillin-resistant Streptococcus aureus (MRSA). nih.gov

The table below summarizes the minimum biofilm eradication concentrations (MBEC) of a Brevinin-1 analogue against various microorganisms.

Table 1: MBEC of Brevinin-1GHa against Mature Biofilms

Microorganism MBEC (µM)
Staphylococcus aureus 16
Escherichia coli 64

Anticancer Activities (in vitro and animal models)

Brevinin-1 peptides and their analogues have demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. nih.govnih.gov For example, research has shown that these peptides can inhibit the growth of cancer cells, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells. researchgate.net

One study focused on undecapeptide analogues derived from Brevinin-1EMa. Among the tested analogues, a peptide designated as GA-K4 exhibited the most potent anticancer activity against a panel of seven human tumor cell lines. nih.gov Another study investigating Brevinin-2R and its derivatives found that they induced apoptosis in both MCF-7 and A549 cancer cells in a manner that was dependent on the concentration of the peptide. researchgate.net The growth inhibition by Brevinin-2R was more pronounced on MCF-7 cells compared to A549 cells. researchgate.net

The cytotoxic effects are often evaluated by determining the IC50 value, which is the concentration of a substance required to inhibit the growth of 50% of the cancer cells. For instance, the IC50 values for the methanolic extract of Rotheca serrata root and leaf against MCF-7 cells were 61.8259 ± 7.428 µg/ml and 78.1497 ± 6.316 µg/ml, respectively. biorxiv.org

The table below presents the IC50 values of a methanolic extract of Rotheca serrata against different cancer cell lines.

Table 2: Cytotoxic Effects of a Plant Extract on Cancer Cell Lines

Cell Line Plant Part IC50 (µg/ml)
MCF-7 (Breast Cancer) Root 61.8259 ± 7.428
MCF-7 (Breast Cancer) Leaf 78.1497 ± 6.316
SH-SY5Y (Neuroblastoma) Root 57.0895 ± 2.351

A key feature of many antimicrobial peptides, including Brevinin-1 and its analogues, is their ability to selectively target and interact with the membranes of cancer cells over normal, healthy cells. dovepress.comproceedings.science This selectivity is primarily attributed to the differences in the composition and properties of cancer cell membranes compared to normal cell membranes. dovepress.comproceedings.science

Cancer cell membranes often have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on their outer surface. dovepress.comproceedings.science The cationic nature of Brevinin-1 peptides, resulting from a high content of positively charged amino acid residues like lysine, facilitates a strong electrostatic attraction to these negatively charged cancer cell membranes. nih.govnih.gov This initial electrostatic interaction is a critical step in the peptide's mechanism of action. dovepress.com

Furthermore, cancer cells tend to have a larger surface area due to an abundance of microvilli, which provides more sites for the peptides to bind. dovepress.com Following the initial binding, the amphipathic nature of the peptides allows them to insert into and disrupt the integrity of the cancer cell membrane, leading to cell death. proceedings.science This membrane-disrupting action is considered a primary mechanism for the anticancer effect of these peptides. dovepress.com

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, H838)

Anti-inflammatory Properties (in vitro and animal models)

Macrophages are key immune cells that play a central role in the inflammatory process. jrd.or.krnih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages such as those from the RAW 264.7 cell line become activated and produce pro-inflammatory mediators, including nitric oxide (NO) and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). e-jar.orgmdpi.com

Preclinical studies have shown that Brevinin-1 analogues can modulate these inflammatory responses. For instance, the Brevinin-1 analogue, Brevinin-1GHd, was found to suppress the release of TNF-α, NO, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. nih.govfrontiersin.orgnih.gov This suppression of pro-inflammatory mediators suggests that the peptide can attenuate the inflammatory cascade at a cellular level. nih.govfrontiersin.org The mechanism of this anti-inflammatory action may involve the inactivation of signaling pathways like the MAPK signaling pathway. nih.govfrontiersin.org Other peptides, such as chensinin-1b, have also been shown to suppress the production of M1-associated proinflammatory cytokines in RAW 264.7 cells. mdpi.com

The table below shows the effect of Brevinin-1GHd on the production of inflammatory mediators by LPS-stimulated RAW 264.7 cells.

Table 3: Inhibition of Inflammatory Mediators by Brevinin-1GHd

Inflammatory Mediator Effect of Brevinin-1GHd
Nitric Oxide (NO) Suppressed
Tumor Necrosis Factor-alpha (TNF-α) Suppressed
Interleukin-6 (IL-6) Suppressed

The anti-inflammatory properties of Brevinin-1 analogues have also been investigated in animal models of acute inflammation. nih.govfrontiersin.org A commonly used model is the carrageenan-induced paw edema model in mice or rats, which mimics the exudative phase of acute inflammation. publichealthtoxicology.comscielo.br

In one study, the Brevinin-1 analogue, Brevinin-1GHd, demonstrated a significant inhibitory effect on the development of acute paw edema in mice that were injected with carrageenan. nih.govfrontiersin.org Histopathological analysis of the paw tissue from the model group showed signs of inflammation such as epithelial hyperplasia, inflammatory cell infiltration, and sub-epidermal edema. nih.gov Treatment with Brevinin-1GHd was observed to significantly prevent these inflammatory signs. nih.gov This in vivo activity further supports the anti-inflammatory potential of this class of peptides. nih.govfrontiersin.org

Attenuation of Inflammatory Responses in Macrophages (e.g., RAW 264.7 cells)

Other Documented Bioactivities (e.g., Hypoglycemic, Insulin-Releasing, Antiviral in non-human contexts)

Beyond its well-documented antimicrobial and anticancer properties, the Brevinin-1 peptide family, including this compound and its analogues, has been investigated for other significant biological activities in preclinical research. These activities primarily include insulin-releasing, hypoglycemic, and antiviral effects, highlighting the multifunctional nature of these amphibian-derived peptides.

Hypoglycemic and Insulin-Releasing Activities

A novel function identified for several members of the brevinin superfamily is the stimulation of insulin (B600854) release, which in turn can lead to a hypoglycemic state. nih.gov This activity is thought to serve as a defense mechanism for the frogs, potentially inducing hypoglycemia in predators. nih.govresearchgate.net Preclinical studies, particularly using the rat clonal pancreatic β-cell line (BRIN-BD11), have been instrumental in characterizing the insulinotropic effects of these peptides. nih.govresearchgate.net

While specific studies on this compound are limited, research on closely related brevinin peptides provides significant insights into this bioactivity. For instance, Brevinin-1E and Brevinin-2EC, isolated from the skin secretions of Rana saharica, have been shown to significantly stimulate insulin release in BRIN-BD11 cells. e-fas.org Similarly, Brevinin-1CBb demonstrated a potent, concentration-dependent stimulation of insulin secretion from BRIN-BD11 cells. nih.gov At a concentration of 1 µM, Brevinin-1CBb increased insulin release to 269% of the basal rate, with a maximum response of 285% at 3 µM. nih.govresearchgate.net However, it is important to note that at this higher concentration, cytotoxicity was observed. researchgate.net

Analogues of brevinin peptides have also been developed to enhance their insulin-releasing properties while minimizing toxicity. For example, a Brevinin-2-related peptide (B2RP) was found to stimulate insulin release to 148% of the basal rate at 1 µM in BRIN-BD11 cells. nih.govnih.gov An analogue of B2RP, [D4K]B2RP, where the cationicity was increased, showed enhanced insulin-releasing potency. nih.govnih.gov In vivo studies in mice fed a high-fat diet demonstrated that administration of [D4K]B2RP significantly improved glucose tolerance and enhanced insulin release. nih.govnih.gov These findings suggest that the brevinin family of peptides holds potential for the development of new therapeutic agents for type 2 diabetes. nih.govresearchgate.net

Table 1: Insulin-Releasing Activity of Brevinin Peptides and Analogues in BRIN-BD11 Cells

Peptide Concentration Insulin Release (% of Basal Rate) Source
Brevinin-1CBb 1 µM 269% nih.gov
Brevinin-1CBb 3 µM 285% nih.govresearchgate.net
Brevinin-2-related peptide (B2RP) 1 µM 148% nih.govnih.gov
Brevinin-2-related peptide (B2RP) 3 µM 222% nih.gov
[D4K]B2RP 0.3 µM 137% nih.govnih.gov
Brevinin-1E Not specified 1.3- to 3.5-fold increase e-fas.org
Brevinin-2EC Not specified 1.3- to 3.5-fold increase e-fas.org
Ranatuerin-2CBd 30 nM 119% researchgate.net
Ranatuerin-2CBd 3 µM 236% researchgate.net

Antiviral Activity in Non-Human Contexts

The brevinin superfamily of peptides has also demonstrated potential as antiviral agents. researchgate.netresearchgate.net Their mechanism of action is often attributed to the disruption of the viral envelope. researchgate.net While specific data on this compound is not available, studies on other brevinin peptides in non-human models provide evidence of this activity.

For example, Brevinin-1BYa, isolated from the Californian foothill-yellow-legged frog (Rana boylii), has been shown to possess antiviral activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net Studies using Madin-Darby Bovine Kidney (MDBK) cells, a non-human cell line, have been employed to evaluate the antiviral efficacy of such peptides. biomedicinej.commdpi.com Research on Brevinin-1 indicated its ability to inactivate both HSV-1 and HSV-2. researchgate.net Interestingly, the antiviral activity of Brevinin-1 was retained even after chemical modifications that eliminated its hemolytic and cytotoxic effects, suggesting a favorable therapeutic window. researchgate.net

More recently, a peptide from the brevinin-2 (B1175259) family, Brevinin-2GHk, was found to inhibit Zika Virus (ZIKV) infection by disrupting the integrity of the virus. dntb.gov.ua This highlights the broad-spectrum antiviral potential of the brevinin family against different types of viruses. These findings in non-human contexts suggest that brevinins, as a class of molecules, warrant further investigation as potential antiviral therapeutics. nih.gov

Table 2: Documented Antiviral Activity of Brevinin Peptides in Non-Human Contexts

Peptide Virus Cell Line Key Finding Source
Brevinin-1 Herpes Simplex Virus 1 & 2 (HSV-1 & 2) Not specified Inactivated both viruses researchgate.net
Brevinin-1BYa Herpes Simplex Virus 1 (HSV-1) MDBK Antiviral activity demonstrated researchgate.netresearchgate.net
Brevinin-2GHk Zika Virus (ZIKV) Not specified Inhibited infection by disrupting viral integrity dntb.gov.ua

Structure Activity Relationship Sar Studies of Brevinin 1hsa and Its Analogues

Impact of Charge and Charge Density on Bioactivity

The net positive charge, or cationicity, of antimicrobial peptides is a critical factor in their initial interaction with microbial targets. The surfaces of bacterial cell membranes are typically rich in negatively charged components, such as phospholipids (B1166683), which facilitates the electrostatic attraction of cationic peptides like Brevinin-1HSa. nih.gov This initial binding is a prerequisite for subsequent membrane disruption and cell death.

Table 1: Comparison of Net Charge and Bioactivity in Brevinin-1 (B586460) Analogues

PeptideNet ChargeActivity Level
Brevinin-1GHa+5High
Brevinin-1GHb (truncated)+2Inactive
This compound+4Active

This table illustrates the correlation between net positive charge and antimicrobial activity based on findings for brevinin analogues. nih.gov

Role of Hydrophobicity and Hydrophobic Moment

Hydrophobicity, the measure of a peptide's nonpolar character, governs its ability to partition into and disrupt the lipid bilayer of cell membranes. mdpi.com This property is determined by the proportion of hydrophobic amino acid residues in the sequence. After initial electrostatic attraction, the peptide's hydrophobic regions interact with the fatty acyl chains within the membrane core, a key step in pore formation. mdpi.comresearchgate.net

However, the relationship is not linear; excessive hydrophobicity can be detrimental. Highly hydrophobic peptides may engage in self-association in the aqueous phase, preventing them from reaching and effectively permeating the bacterial membrane. nih.gov This highlights the existence of an optimal hydrophobicity window for maximal antimicrobial activity with minimal cytotoxicity. nih.gov

Equally important is the hydrophobic moment (µH) , which measures the amphiphilicity, or the asymmetrical distribution of hydrophobic residues, when the peptide adopts a secondary structure like an α-helix. ucla.edursc.org A high hydrophobic moment indicates a structure with distinct polar (hydrophilic) and nonpolar (hydrophobic) faces. ucla.edursc.org This amphipathic nature is crucial for forming membrane-spanning pores, where the hydrophobic face interacts with the membrane lipids and the hydrophilic face lines the interior of the aqueous channel. mdpi.com Studies on various amphipathic helical peptides have shown that increasing the hydrophobic moment can substantially enhance activity against Gram-positive bacteria and hemolytic activity. nih.gov

Table 2: Physicochemical Properties of this compound and an Analogue

PeptideSequenceNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)
This compoundFLPAVLRVAAKIVPTVFCAISKKC+40.7360.420
Brevinin-1GHaFLGAVLKVAGKLVPAAICKISKKC+50.5920.358

Data calculated using online analysis tools, showing the distinct physicochemical profiles of this compound and the highly active analogue Brevinin-1GHa. nih.gov

Influence of Secondary Structure and Helicity

In aqueous solutions, many brevinin peptides exist in a disordered, random coil conformation. nih.gov However, upon encountering the hydrophobic, membrane-mimetic environment of a lipid bilayer, they fold into a defined secondary structure, predominantly an amphipathic α-helix. nih.govnih.gov This structural transition is essential for their biological function, as the helical conformation correctly orients the hydrophobic and hydrophilic residues to facilitate membrane perturbation. nih.gov

Effects of Peptide Length and Truncation

The length of an antimicrobial peptide is a critical parameter, as it must be sufficient to span the microbial membrane or induce significant disruptive curvature. Truncation, or the removal of amino acid residues from either terminus, can have profound effects on bioactivity.

Studies on brevinin analogues have demonstrated the importance of the full peptide sequence. A C-terminally truncated analogue of Brevinin-1GHa, named Brevinin-1GHb, was synthesized lacking the "Rana-box" disulfide loop. nih.gov This truncation resulted in a shorter peptide with a reduced net positive charge and altered hydrophobic properties. nih.gov The consequence was a complete loss of antimicrobial activity against all tested bacterial and fungal strains, clearly indicating that the C-terminal region of these peptides is not merely a structural appendix but is essential for maintaining the physicochemical properties required for bioactivity. nih.gov

Significance of Specific Amino Acid Residues and Substitutions

Beyond broad physicochemical properties, the identity of specific amino acids at key positions can dramatically alter the activity and selectivity of this compound.

A pivotal insight into the structure-activity relationship of this compound comes from a study analyzing the effect of a single amino acid substitution at position 11. nih.govresearchgate.net The original peptide contains a positively charged Lysine (B10760008) (Lys) residue at this position. An analogue was studied where this Lysine was substituted with a neutral, polar Glutamine (Gln) residue.

This single, seemingly conservative substitution had a dramatic and specific effect on the peptide's antimicrobial spectrum. nih.govresearchgate.net The Lys11->Gln substitution completely abolished the growth-inhibitory activity of this compound against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net Remarkably, the same substitution had no effect on its high potency against the Gram-positive bacterium Staphylococcus aureus (MIC = 8 µg/ml). nih.govresearchgate.net This finding highlights that specific residues are crucial for activity against certain classes of bacteria, likely due to differences in the outer membrane composition and the nature of the peptide-membrane interaction.

Table 3: Effect of Lys11->Gln Substitution in this compound

Peptide VariantTarget OrganismAntimicrobial Activity
This compound (with Lys11)Escherichia coliActive
This compound (with Gln11)Escherichia coliInactive
This compound (with Lys11)Staphylococcus aureusHighly Active (MIC = 8 µg/ml)
This compound (with Gln11)Staphylococcus aureusHighly Active (MIC = 8 µg/ml)

This table summarizes the specific effects of the Lys11 to Gln substitution on the antimicrobial spectrum of this compound. nih.govresearchgate.netresearchgate.net

The amino acid Proline (Pro) is frequently found at or around position 14 in peptides of the Brevinin-1 family, including this compound (sequence: FLPAVLRVAAKIVP TVFCAISKKC). nih.gov Proline is a unique amino acid because its cyclic side chain restricts the polypeptide backbone, often inducing a "kink" or bend in α-helical structures. elifesciences.orgelifesciences.org

This proline-induced kink is not a structural flaw but rather a critical functional element that influences the mechanism of transmembrane pore formation. elifesciences.org There are two primary models for peptide-induced pores: the "barrel-stave" model, where peptides align perpendicular to the membrane to form a stable, barrel-like pore, and the "toroidal" model, where the peptides and lipid headgroups bend inward together to line the pore. elifesciences.org

Computer simulations and experimental studies have shown that a kink in a helical peptide can be disruptive to the ordered packing required for a barrel-stave pore. elifesciences.orgelifesciences.org However, the same kink can stabilize the structure of a toroidal pore. elifesciences.org Therefore, the Pro14 residue in this compound likely introduces a structural bend that favors a toroidal pore mechanism, facilitating the disruption of the membrane by causing significant lipid displacement and creating a water-permeable channel that leads to leakage of cellular contents and microbial death. elifesciences.orgrsc.org

Effects of Arginine, Lysine, and Histidine Substitutions

The strategic substitution of key amino acid residues, particularly cationic amino acids like arginine, lysine, and histidine, has been shown to significantly modulate the antimicrobial and cytotoxic properties of brevinin peptides. While direct studies on this compound are limited, research on the closely related brevinin-1pl provides valuable insights into how these substitutions can affect bioactivity.

Substitutions involving arginine have been observed to enhance activity against Gram-positive bacteria. frontiersin.orgnih.govnih.gov For instance, the introduction of arginine residues in analogues brevinin-1pl-2R and brevinin-1pl-5R led to an increased efficacy against these bacteria, although it concurrently reduced their effectiveness against Gram-negative strains. frontiersin.orgnih.govnih.gov This suggests that the guanidinium (B1211019) group of arginine plays a crucial role in the interaction with the cell membranes of Gram-positive bacteria. However, this enhancement in antimicrobial potency can also be associated with an increase in hemolytic activity. nih.gov

Histidine substitutions offer another dimension to peptide modification. The brevinin-1pl-3H analogue, where a histidine was introduced, exhibited reduced activity against Gram-negative bacteria. frontiersin.orgnih.govnih.gov However, this was accompanied by a notable decrease in hemolytic activity, indicating an improved selectivity for microbial cells over mammalian erythrocytes. frontiersin.orgnih.gov This suggests that histidine's unique imidazole (B134444) side chain, with its pKa close to physiological pH, can be strategically employed to fine-tune the peptide's activity and safety profile. frontiersin.orgnih.gov

AnalogueSubstitutionEffect on Gram-Positive BacteriaEffect on Gram-Negative BacteriaHemolytic ActivityReference
Brevinin-1pl-2RArginine SubstitutionEnhanced ActivityReduced EfficacyEnhanced frontiersin.orgnih.govnih.gov
Brevinin-1pl-5RArginine SubstitutionEnhanced ActivityReduced EfficacyEnhanced frontiersin.orgnih.govnih.gov
Brevinin-1pl-6KLysine SubstitutionDecreased Activity-Reduced frontiersin.orgnih.gov
Brevinin-1pl-3HHistidine Substitution-Diminished ActivityReduced frontiersin.orgnih.gov

Role of the "Rana Box" in Activity and Selectivity

The "Rana box" is a characteristic C-terminal cyclic domain found in many amphibian antimicrobial peptides, including the brevinin family. frontiersin.org This structure is formed by a disulfide bridge between two cysteine residues, enclosing a loop of several amino acids. frontiersin.org Its role in the bioactivity of brevinins is complex and appears to be context-dependent.

Necessity of the C-terminal Disulfide Bridge

The C-terminal disulfide bridge is a critical structural feature for the stability and function of many proteins and peptides. wisc.edunih.govcreative-biolabs.com In the context of brevinins, this disulfide bond is essential for maintaining the integrity of the Rana box and, consequently, for the peptide's optimal antimicrobial activity. mdpi.com The disulfide bridge stabilizes the three-dimensional structure of the peptide, which is crucial for its interaction with microbial membranes. creative-biolabs.com Disruption of this bridge, for instance by replacing the cysteine residues, often leads to a significant reduction or complete loss of antimicrobial potency. mdpi.com Studies on various proteins have shown that disulfide bonds contribute significantly to their conformational stability. wisc.edunih.gov

Impact of "Rana Box" Transfer or Removal on Bioactivity

Modifications involving the transfer or removal of the Rana box have been a key strategy in understanding its function and in designing novel peptide analogues. The removal of the Rana box from brevinin-1 peptides has been shown to dramatically reduce their biological activity. mdpi.com For example, an analogue of Brevinin-1GHa lacking the Rana box, Brevinin-1GHb, exhibited a significant loss of antimicrobial activity, only retaining weak inhibitory action against Staphylococcus aureus. nih.govmdpi.com This underscores the necessity of the Rana box for the broad-spectrum antimicrobial properties of Brevinin-1GHa. nih.govmdpi.com

Interestingly, transferring the Rana box from the C-terminus to a more central position within the peptide sequence has been explored as a strategy to modulate activity and cytotoxicity. nih.govmdpi.comnih.gov In the case of Brevinin-1Ha, moving the Rana box to a central location resulted in a significant decrease in hemolytic activity. nih.gov However, this beneficial reduction in cytotoxicity was accompanied by a concurrent decrease in both antimicrobial and anticancer activity. nih.gov A similar outcome was observed with Brevinin-1GHc, where the central placement of the Rana box reduced hemolytic activity but also diminished its antimicrobial efficacy. nih.govmdpi.com These findings suggest that while the Rana box itself is crucial, its specific location at the C-terminus is also important for the full and balanced bioactivity of brevinin-1 peptides.

PeptideModificationEffect on Antimicrobial ActivityEffect on Hemolytic ActivityReference
Brevinin-1GHbRemoval of Rana BoxDrastic reduction- nih.govmdpi.com
Brevinin-1HaTransfer of Rana Box to central positionDecreasedSignificantly decreased nih.gov
Brevinin-1GHcTransfer of Rana Box to central positionDecreasedReduced nih.govmdpi.com

Design and Synthesis of this compound Analogues for Enhanced Bioactivity

The development of novel this compound analogues with improved therapeutic potential relies on a combination of rational design strategies and efficient chemical synthesis methodologies.

Rational Peptide Design Strategies

Rational peptide design aims to create new peptide sequences with desired properties by making informed modifications to a known peptide template. nih.govnih.gov This process often involves leveraging computational tools and a deep understanding of structure-activity relationships. nih.gov Key strategies for designing brevinin-1 analogues include:

Modulating Physicochemical Properties: The antimicrobial activity of brevinins is closely linked to parameters such as net positive charge, hydrophobicity, and amphiphilicity. researchgate.net Increasing the net charge can enhance antimicrobial potency, but may also increase cytotoxicity. researchgate.net Therefore, a key design strategy is to strike an optimal balance between these properties to maximize antimicrobial efficacy while minimizing hemolytic activity. researchgate.net

Amino Acid Scanning and Substitution: Systematically replacing each amino acid in the parent peptide with other amino acids (such as alanine (B10760859) scanning) helps to identify key residues responsible for activity. researchgate.net Subsequent targeted substitutions, for example with arginine to enhance bacterial membrane interaction or with proline to induce kinks and alter secondary structure, can be used to fine-tune the peptide's properties. nih.govnih.gov

Structural Mimicry and Hybridization: This approach involves mimicking the structural motifs of other potent antimicrobial peptides or creating hybrid peptides that combine desirable features from different parent molecules. japsonline.com For instance, fragments of brevinin-1E have been hybridized with parts of bombolitin IV to create a novel peptide with enhanced antimicrobial effects. japsonline.com

Backbone Modifications: To improve stability against proteases, the peptide backbone can be altered by introducing D-amino acids, β-peptides, or by cyclization. frontiersin.org

Chemical Synthesis Methodologies (e.g., Solid Phase Peptide Synthesis)

Solid Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis and is widely used for the production of brevinin analogues. mdpi.combiotage.com This methodology, pioneered by Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. biotage.comcsic.es

The key advantages of SPPS include the ease of purification, as excess reagents and by-products are simply washed away after each reaction step, and the ability to automate the process, allowing for the rapid synthesis of multiple peptide analogues. biotage.comcsic.es The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the N-terminal α-amino group is protected by the base-labile Fmoc group. google.com

The synthesis process generally involves the following steps:

Attachment of the first C-terminal amino acid to the solid support resin.

Deprotection of the N-terminal Fmoc group.

Coupling of the next Fmoc-protected amino acid.

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.

Cleavage of the peptide from the resin and removal of all side-chain protecting groups. csic.es

Following synthesis, the crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. mdpi.com For brevinins containing the Rana box, an additional step is required to form the intramolecular disulfide bridge, which is usually achieved through oxidation in a suitable buffer system. tums.ac.ir

Incorporation of D-amino acids and Non-natural Amino Acids

The modification of antimicrobial peptides (AMPs) through the incorporation of D-amino acids and non-natural amino acids is a key strategy aimed at overcoming inherent limitations of natural peptides, such as susceptibility to proteolytic degradation. frontiersin.orgnih.gov These substitutions can enhance peptide stability, modulate biological activity, and improve selectivity towards microbial targets over host cells. nih.gov While direct studies on this compound are limited, research on closely related brevinin analogues and other AMPs provides significant insights into the structure-activity relationships (SAR) governed by these modifications.

D-Amino Acid Substitution

The replacement of naturally occurring L-amino acids with their D-enantiomers is one of the most effective strategies to increase resistance to proteases, which are typically stereospecific for L-amino acid peptide bonds. nih.gov This modification can significantly extend the half-life of a peptide in a biological environment. nih.gov The effect of D-amino acid incorporation on antimicrobial and hemolytic activity is variable and highly dependent on the position and type of the substituted residue.

In a systematic study of a novel brevinin-1 analogue, Brevinin-1LTe (B1LTe), researchers substituted inherent hydrophobic (Leucine) and cationic (Lysine) residues with their D-enantiomeric counterparts. nih.gov The findings revealed that substituting all L-Leu residues with D-Leu resulted in an analogue (D-L) with unaltered antibacterial performance but partially controlled hemolytic activity. nih.gov In contrast, substitutions in the hydrophilic region involving D-amino acids had different effects. nih.gov This systematic scanning led to the identification of an analogue, designated 5R, which demonstrated the highest therapeutic index, showcasing potent antimicrobial activity both in vitro and in vivo with low hemolysis and high stability against trypsin. nih.gov These results underscore that partial, strategic D-amino acid substitution can be more beneficial than complete replacement, which could lead to an excessive half-life and potential toxicity. nih.gov

Similarly, a study on Brevinin-2R, another related peptide, showed that its diastereomeric analogue containing D-amino acids (BR-D) exhibited significantly enhanced proteolytic stability. tums.ac.ir After 4 hours of trypsin treatment, the BR-D analogue retained 90% of its antimicrobial activity, whereas the parent L-peptide's activity dropped to 20%. tums.ac.ir However, this increased stability was accompanied by a reduction in antimicrobial potency, highlighting a common trade-off in peptide modification. tums.ac.irtums.ac.ir

Peptide/AnalogueModificationKey Findings
Brevinin-1LTe (B1LTe) Parent PeptidePotent antimicrobial activity but high hemolysis, resulting in a low therapeutic index. nih.gov
Analogue D-L All L-Leu residues substituted with D-Leu.Antibacterial efficacy was maintained, while hemolytic activity was partially reduced. nih.gov
Analogue 5R Optimized substitution with D-amino acids.Exhibited the highest therapeutic index, with potent antimicrobial activity, low hemolysis, and high stability. nih.gov
Brevinin-2R Parent PeptidePotent antimicrobial activity but susceptible to proteolytic degradation (20% residual activity after 4h trypsin treatment). tums.ac.ir
Analogue BR-D Diastereomer with D-amino acid substitutions.Greatly enhanced proteolytic stability (90% residual activity) but showed lower antimicrobial activity compared to the parent peptide. tums.ac.ir

Non-natural Amino Acid Incorporation

The incorporation of non-natural amino acids expands the chemical diversity available for peptide modification far beyond the 20 canonical amino acids. frontiersin.orgnih.gov These unique building blocks can introduce novel side chains, altered backbone conformations, and enhanced resistance to proteolysis. frontiersin.orgmdpi.com Strategies include using α,α-disubstituted amino acids, β-amino acids, and amino acids with modified side chains to fine-tune a peptide's physicochemical properties. mdpi.complos.org

While specific examples for this compound are not available, research on other AMPs provides a clear proof-of-concept. A study on the AMP Pep05 involved the substitution of L-amino acids with various non-natural residues. frontiersin.org The findings demonstrated that these modifications significantly enhanced peptide stability against proteases. frontiersin.org For instance, replacing L-Lys and L-Arg with L-2,4-diaminobutanoic acid (Dab), L-2,3-diaminopropionic acid (Dap), or L-homoarginine (Hor) resulted in derivatives with superior stability in human plasma. frontiersin.org

Peptide/AnalogueNon-natural Amino Acid IncorporatedKey Findings
Pep05 Analogues L-2,4-diaminobutanoic acid (Dab), L-2,3-diaminopropionic acid (Dap), L-homoarginine (Hor)Displayed significantly superior stability in human plasma compared to the parent peptide. frontiersin.org
Analogue UP09 2-aminobutyric acid (Aib)A single Aib at the N-terminus afforded remarkably enhanced plasma stability and improved activity in vivo. frontiersin.org
17KKV-Aib Analogue 4-aminopiperidine-4-carboxylic acid (Api)Introduction of Api residues enhanced resistance to digestive enzymes while preserving helical structure and antimicrobial activity. mdpi.com
buCATHL4B Analogue Azulenyl-Alanine (AzAla)Substitution of Trp with AzAla preserved antimicrobial activity and improved proteolytic stability and cytocompatibility with human cells. rowan.edu

Biosynthesis and Gene Expression of Brevinin 1hsa

Molecular Cloning of Biosynthetic Precursor-Encoding cDNAs

The journey to understanding the biosynthesis of Brevinin-1HSa begins at the genetic level with the isolation and sequencing of the complementary DNA (cDNA) that encodes its precursor protein. While a specific cDNA sequence for the this compound precursor from Odorrana hosii is not publicly available, the process can be inferred from numerous "shotgun" cloning studies on related brevinin-1 (B586460) peptides from other ranid frogs, such as Hylarana guentheri and Odorrana ishikawae. nih.govnih.gov

This technique typically involves the following steps:

Collection of Skin Secretions: The frog is stimulated, often with norepinephrine (B1679862), to release its skin secretions, which are rich in AMPs and their biosynthetic precursors.

mRNA Extraction and cDNA Library Construction: Messenger RNA (mRNA) is extracted from the skin tissue or secretions. This mRNA is then used as a template to synthesize a library of cDNAs using reverse transcriptase.

PCR Amplification: Degenerate primers, designed based on highly conserved regions of known brevinin-1 precursor sequences, are used to amplify the target cDNA from the library via the polymerase chain reaction (PCR).

Cloning and Sequencing: The amplified cDNA fragments are then inserted into a cloning vector, and the nucleotide sequence is determined.

Through this methodology, the primary structure of the this compound precursor can be deduced from the cloned cDNA sequence.

Analysis of Precursor Protein Structure

The translational product of the brevinin-1 gene is not the mature peptide but a larger precursor protein, or prepropeptide. This precursor has a modular structure, typically comprising a signal peptide, an acidic spacer domain, and the mature peptide sequence, which is flanked by a cleavage signal. nih.govnih.govfrontiersin.org

Signal Peptide Region

The N-terminus of the this compound precursor is characterized by a signal peptide, which is generally 22 amino acids in length. nih.govfrontiersin.org This hydrophobic sequence acts as a molecular "zip code," directing the nascent polypeptide chain to the endoplasmic reticulum for secretion. Once the precursor protein has been translocated into the secretory pathway, the signal peptide is cleaved off by a signal peptidase.

Acidic Spacer Domain

Following the signal peptide is an acidic spacer domain. This region is rich in acidic amino acid residues, such as aspartic acid and glutamic acid. nih.govfrontiersin.org The exact function of this domain is not fully elucidated, but it is hypothesized to play a role in preventing the premature activity of the cationic mature peptide within the host's cells and assisting in the correct folding of the precursor.

Dibasic Cleavage Site (Lys-Arg)

The mature this compound sequence is liberated from the precursor protein through the action of proprotein convertases. The recognition site for these enzymes is a highly conserved dibasic cleavage site, typically consisting of the amino acid pair Lysine-Arginine (Lys-Arg or KR), located immediately upstream of the mature peptide sequence. nih.govnih.govfrontiersin.org

Gene Expression Studies in Amphibian Tissues

The expression of genes encoding antimicrobial peptides like this compound is predominantly localized to the granular (or poison) glands in the amphibian skin. imrpress.com The skin is the primary line of defense against environmental pathogens, and thus, it is the main site of AMP synthesis and secretion. imrpress.com While specific studies on the tissue distribution of this compound expression in Odorrana hosii are limited, research on other frog species, such as Rana sylvatica, has shown that brevinin gene expression can be detected in the dorsal and ventral skin. researchgate.net Furthermore, the expression of these peptides can be upregulated in response to environmental stressors like dehydration or the presence of pathogens. researchgate.net

Post-Translational Modifications and Maturation Pathways

Following the cleavage from the precursor protein, the nascent this compound peptide undergoes crucial post-translational modifications to become fully active. These modifications are critical for its structure and biological function.

A key feature of this compound and other members of the brevinin-1 family is the presence of a "Rana box." nih.gov This is a C-terminal heptapeptide (B1575542) sequence that includes two cysteine residues. These cysteines form an intramolecular disulfide bridge, creating a cyclic structure at the C-terminus of the peptide. nih.govfrontiersin.org The amino acid sequence of this compound is FLPAVLRVAAKIVPTVFCAISKKC, with the disulfide bridge forming between the two cysteine residues. researchgate.net

Another common post-translational modification found in many antimicrobial peptides is C-terminal amidation. While not explicitly confirmed for this compound in the reviewed literature, this modification is common in the brevinin family and serves to neutralize the negative charge of the C-terminal carboxyl group, which can enhance the peptide's antimicrobial activity.

The fully mature and modified this compound peptide is then stored in the granular glands of the skin, ready to be secreted upon stimulation as a vital part of the frog's defense mechanism.

Table of Brevinin-1 Precursor Characteristics (General)

FeatureDescriptionReference
Signal Peptide Typically 22 amino acids, hydrophobic, directs protein for secretion. nih.govfrontiersin.org
Acidic Spacer Rich in acidic residues (Asp, Glu), may prevent premature activity. nih.govfrontiersin.org
Cleavage Site Dibasic pair (Lys-Arg) recognized by proprotein convertases. nih.govnih.govfrontiersin.org

Advanced Research Methodologies and Bioinformatic Approaches

Omics Technologies in Brevinin Research

"Omics" technologies, which allow for the large-scale study of biological molecules, have been instrumental in the investigation of Brevinin-1HSa and other antimicrobial peptides. These high-throughput methods provide a global perspective on the peptide's presence and genetic underpinnings.

Peptidomics for Comprehensive Peptide Identification

Peptidomics focuses on the global analysis of peptides in a biological sample. mdpi.com In the context of this compound research, peptidomic analysis of skin secretions from amphibian sources is a primary method for its discovery and identification. This technique involves the separation and mass spectrometric analysis of the complex peptide mixture present in the secretions. mdpi.comresearchgate.net

For instance, norepinephrine-stimulated skin secretions are often collected and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptides. Subsequently, techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and Edman degradation are employed to determine the exact mass and amino acid sequence of the peptides, leading to the definitive identification of this compound. researchgate.net

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.govgenome.gov This methodology is crucial for understanding the genetic basis of this compound production. By constructing a cDNA library from the skin tissue of the source organism, researchers can identify the mRNA that codes for the this compound precursor protein. frontiersin.org

RNA sequencing (RNA-Seq) is a powerful transcriptomic technique that provides a comprehensive and quantitative view of the transcriptome. genewiz.com Through "shotgun" cloning and sequencing of the cDNA library, the full nucleotide sequence encoding the this compound precursor can be determined. researchgate.net This analysis reveals the open-reading frame which includes the signal peptide, an acidic spacer peptide domain, and the mature this compound peptide sequence. researchgate.net This information is vital for understanding the peptide's biosynthesis and its relationship to other known antimicrobial peptides. frontiersin.org

Computational and In Silico Approaches

Computational and in silico methods have become indispensable in modern biological research, offering powerful tools for data analysis, structural prediction, and simulation.

Bioinformatics Databases (e.g., UNIPROT, BLAST, AMP Database)

Bioinformatics databases are essential repositories for storing and analyzing biological data. The amino acid sequence of this compound, once determined, is typically subjected to a Basic Local Alignment Search Tool (BLAST) search against comprehensive protein databases like UniProt. frontiersin.orgnih.govuniprot.org UniProt provides a centralized resource for protein sequence and annotation data. expasy.orgebi.ac.uk

This process allows researchers to identify homologous peptides and proteins, providing insights into the evolutionary relationships and potential functional conservation of this compound. researchgate.net The precursor cDNA sequence of this compound has been shown to share high identity with other Brevinin-1 (B586460) peptides, such as Brevinin-1HL and Brevinin-1GHd, confirming its place within this peptide family. frontiersin.org Antimicrobial peptide (AMP) specific databases are also utilized to catalogue and compare the characteristics of newly identified peptides like this compound with other known AMPs.

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is a computational method used to explore the potential interactions between proteins within a cell. nih.govebi.ac.uk While direct, stable protein-protein interactions involving this compound in its host are not extensively documented, this type of analysis can be hypothetically applied to understand its mechanism of action. For example, by identifying potential interacting partners on the surface of microbial cells, researchers could elucidate the pathways through which this compound exerts its antimicrobial effects. Platforms like STRING and PINA can be used to construct and analyze such networks. bjcancer.orgstring-db.org

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational dynamics and stability of peptides like this compound. mpg.debiorxiv.orgnih.gov By simulating the peptide's behavior in different environments, such as in aqueous solution or in the presence of a lipid bilayer mimicking a bacterial membrane, researchers can predict its three-dimensional structure and how it changes upon interacting with its target.

These simulations are crucial for understanding the structure-activity relationship of this compound. For example, MD studies can reveal how the peptide folds and inserts into a bacterial membrane, a key step in its antimicrobial action. This information can guide the rational design of more potent and specific synthetic analogues. ub.edu

Machine Learning and Deep Learning for Peptide Design and Activity Prediction

In Vitro Experimental Models for Mechanistic Studies

In vitro models are indispensable for elucidating the mechanisms by which this compound exerts its biological effects at the cellular and molecular levels.

Cell culture models provide a controlled environment to assess the activity and selectivity of this compound against various cell types.

Bacterial and Fungal Cell Lines: The antimicrobial spectrum of Brevinin-1 family peptides is typically determined using a panel of clinically relevant microorganisms. nih.gov Standard bacterial strains used in such assays include the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.govnih.gov The antifungal activity is often tested against opportunistic pathogens like Candida albicans. nih.govscielo.br The efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest peptide concentration that prevents visible microbial growth. microbialcell.com Studies on related brevinins show potent activity against these organisms and their drug-resistant strains, suggesting this compound would be similarly evaluated. nih.gov Some brevinins have also been tested against the amphibian fungal pathogen Batrachochytrium dendrobatidis. researchgate.net

Cancer Cell Lines: The anticancer potential of this compound and its relatives is evaluated against various human cancer cell lines. mdpi.com The selection of cell lines often covers different cancer types, such as breast cancer (e.g., BT-474, MCF-7), ovarian cancer (e.g., SKOV-3), or oral cancer (e.g., KB cell lines). frontiersin.orgompj.org The cytotoxic or anti-proliferative effect is measured using assays like the MTT assay, which quantifies cell viability. ompj.org The results are typically expressed as the IC₅₀ value, the concentration of the peptide required to inhibit the growth of 50% of the cancer cells. nih.govnih.gov Research on related brevinins indicates that they can exhibit broad-spectrum anti-proliferation activity against human cancer cell lines. nih.govmdpi.com

Macrophages: To study immunomodulatory effects, peptides are tested on immune cells like macrophages. The murine macrophage cell line RAW 264.7 is a common model. researchgate.net For instance, studies on the related peptide Brevinin-1GHd have shown it can inhibit the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS). researchgate.net This indicates a potential anti-inflammatory role for peptides in the Brevinin-1 family.

Table 1: Examples of Cell Lines Used for In Vitro Studies of Brevinin Family Peptides

Cell TypeSpecific Cell Line/StrainPurpose of StudyTypical AssayReference
Gram-positive BacteriaStaphylococcus aureusAntimicrobial ActivityMinimum Inhibitory Concentration (MIC) nih.gov
Gram-negative BacteriaEscherichia coliAntimicrobial ActivityMinimum Inhibitory Concentration (MIC) nih.gov
FungusCandida albicansAntifungal ActivityMinimum Inhibitory Concentration (MIC) nih.gov
Human CancerVarious (e.g., BT-474, SKOV-3)Anticancer ActivityIC₅₀ (MTT Assay) mdpi.comfrontiersin.org
Macrophage (Murine)RAW 264.7Immunomodulatory EffectsCytokine/NO Release Assay researchgate.net

To understand how this compound interacts with and disrupts cell membranes, researchers use simplified, artificial membrane systems. nih.gov Liposomes (vesicles composed of a phospholipid bilayer) and micelles are commonly employed because they can mimic the properties of biological membranes. nih.gov Circular dichroism (CD) spectroscopy is often used in conjunction with these systems to study the peptide's secondary structure. In an aqueous solution, many AMPs like those in the brevinin family are unstructured, but they adopt a distinct α-helical conformation in a membrane-mimetic environment, which is crucial for their biological activity. researchgate.net By using liposomes with different lipid compositions (e.g., zwitterionic to mimic eukaryotic cells vs. anionic to mimic bacterial cells), researchers can investigate the selectivity of the peptide for certain membrane types. nih.gov

Advanced microscopy techniques provide direct visual evidence of the effects of this compound on cell membranes and morphology.

Fluorescence Microscopy: This technique is used to visualize peptide-membrane interactions in real-time. nih.govlibretexts.org A fluorescent dye can be attached to this compound, allowing researchers to track its location and observe it binding to and accumulating on the surface of target cells. plos.org Another approach involves using fluorescent dyes that are sensitive to membrane integrity. For example, a dye that only fluoresces when it enters a cell with a compromised membrane can be used to demonstrate that the peptide forms pores or disrupts the membrane, causing leakage. frontiersin.orglicorbio.com Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can provide high-contrast imaging of events occurring at the cell surface. licorbio.com

Electron Microscopy (EM): EM offers unparalleled resolution for visualizing the ultrastructural changes in cells after treatment with this compound. nanoimages.com Scanning Electron Microscopy (SEM) provides detailed images of the cell surface, revealing morphological alterations such as blebbing, wrinkling, or the formation of pores. biorxiv.org Transmission Electron Microscopy (TEM) allows for the examination of a cell's internal structure, showing damage to intracellular organelles or complete lysis. nanoimages.com These visualization techniques are critical for confirming the membrane-disruptive mechanism of action proposed for many brevinin peptides. researchgate.net

Membrane Mimetic Systems (e.g., Liposomes, Micelles)

In Vivo Animal Models for Efficacy and Immunomodulation (Excluding Clinical Human Trials)

While in vitro studies are crucial, in vivo animal models are essential for evaluating the potential therapeutic efficacy and immunomodulatory effects of a peptide like this compound in a complex, whole-organism system. e-century.usmdpi.com The translation from animal models to human trials is challenging, with a low success rate, but these models provide indispensable preclinical data. e-century.us

For antimicrobial efficacy, a common model involves inducing a localized or systemic infection in an animal, typically a mouse, with a pathogenic bacterium. The animals are then treated with the peptide, and outcomes such as survival rate, bacterial load in tissues, and clinical signs of illness are monitored. mdpi.com

To assess immunomodulatory properties, models of inflammation are often used. frontiersin.orgliabjournal.com For example, a study on the related peptide Brevinin-1GHd used a carrageenan-induced paw edema model in mice. researchgate.net In this model, injection of carrageenan causes acute inflammation and swelling in the paw. Treatment with Brevinin-1GHd was shown to significantly reduce this swelling, demonstrating potent in vivo anti-inflammatory activity. researchgate.net Such studies also often involve analyzing blood and tissue samples to measure levels of cytokines and other inflammatory markers to understand the mechanism behind the observed immunomodulation. herbmedpharmacol.commdpi.comjcpsp.pk

Infection Models (e.g., Mouse Systemic Infections, C. elegans Models)

In vivo infection models are indispensable for assessing the antimicrobial efficacy of peptides. They provide critical data on how a compound performs within a living organism, contending with host metabolism, immune responses, and the complexities of a systemic infection.

Mouse Systemic Infection Models

Mouse models of systemic infection are a cornerstone of preclinical antimicrobial research. frontiersin.orgplos.org These models typically involve introducing a pathogenic bacterium into the mouse via routes such as intraperitoneal injection to mimic sepsis or bloodstream infections. mdpi.com Researchers can then monitor various endpoints, including animal survival rates, changes in body weight and temperature, and bacterial load in key organs like the spleen, liver, and blood. frontiersin.org Humanized mouse models, which incorporate human cells or genes, are increasingly used to better simulate human-specific pathogen interactions and immune responses. frontiersin.orgplos.org While these models are standard for evaluating antimicrobial peptides, specific studies detailing the use of this compound in mouse systemic infection models are not prominently available in existing literature.

C. elegans Models

The nematode Caenorhabditis elegans has emerged as a powerful and efficient in vivo model for high-throughput screening of antimicrobial compounds and for studying host-pathogen interactions. nih.gov Its short lifespan, genetic tractability, and well-characterized innate immune pathways make it an excellent tool for initial efficacy studies. nih.govmdpi.com In a typical assay, worms are infected with a pathogen, such as Methicillin-resistant Staphylococcus aureus (MRSA), and the survival rate is monitored over time in the presence or absence of the test compound. mdpi.commednexus.org

While direct research on this compound in this system is not documented, studies on closely related peptides from the Brevinin-2 (B1175259) family illustrate the utility of the C. elegans model. For instance, the peptide Brevinin-2ISb was shown to significantly prolong the life of MRSA-infected C. elegans. mednexus.orgresearchgate.net This protective effect was linked to the activation of the host's DAF-2/DAF-16 innate immune pathway, leading to the upregulation of antimicrobial genes like lys-7 and spp-1. mednexus.org Such models allow researchers to not only confirm antimicrobial activity but also to elucidate the underlying immunomodulatory mechanisms. mednexus.orgbiomedres.us

Table 1: Efficacy of Brevinin-2 Family Peptides in C. elegans MRSA Infection Model Data derived from studies on Brevinin-2 peptides, presented here to illustrate the methodology.

Peptide Concentration Observation Time (hours) Survival Rate (%) Key Finding Reference
Control (MRSA only) N/A 72 ~20% High mortality due to infection. mdpi.com
Brevinin-2ISb 1/4 MIC 96 >60% Significantly increased survival rate. mdpi.com
Brevinin-2TSa 1/4 MIC 96 >60% Significantly increased survival rate. mdpi.com
Brevinin-2 1/4 MIC 96 >60% Increased survival rate by nearly 4.2-fold. mdpi.com
Brevinin-2-OA3 1/4 MIC 96 >60% Increased survival rate by nearly 4.2-fold. mdpi.com

Inflammation Models (e.g., Carrageenan-Induced Paw Edema in Mice)

Evaluating the anti-inflammatory properties of peptides is critical, as many infections are characterized by a harmful over-activation of the host's inflammatory response.

The carrageenan-induced paw edema model in mice is a classic and widely used assay for screening compounds with acute anti-inflammatory activity. researchgate.netresearchgate.netphytopharmajournal.com In this model, a sub-plantar injection of carrageenan, a sulfated polysaccharide, into a mouse's paw induces a localized, acute, and well-characterized inflammatory response, resulting in significant swelling (edema). nih.gov The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the volume or thickness of the paw edema over several hours compared to a control group. phytopharmajournal.com

This methodology has been successfully applied to peptides within the Brevinin-1 family. A study on the related peptide Brevinin-1GHd demonstrated its significant in vivo anti-inflammatory effects. frontiersin.orgresearchgate.net Administration of Brevinin-1GHd prior to carrageenan injection led to a marked reduction in paw swelling, comparable to the standard anti-inflammatory drug Indomethacin. frontiersin.orgresearchgate.net Further analysis showed that the peptide also reduced the levels of inflammatory mediators in the tissue. frontiersin.org These findings highlight the dual potential of Brevinin family peptides as both antimicrobial and anti-inflammatory agents. frontiersin.orgnih.gov

Table 2: Anti-Inflammatory Effect of Brevinin-1GHd on Carrageenan-Induced Paw Edema in Mice Data derived from a study on the related peptide Brevinin-1GHd to illustrate the model's application.

Treatment Group Paw Thickness Increase (mm) at 4h Inhibition of Edema (%) Key Finding Reference
Control (Saline) ~1.8 N/A Baseline paw thickness without inflammation. frontiersin.org, researchgate.net
Model (Carrageenan) ~3.5 0% Maximum inflammation induced by carrageenan. frontiersin.org, researchgate.net
Indomethacin ~2.2 Significant Standard drug shows strong anti-inflammatory effect. frontiersin.org, researchgate.net
Brevinin-1GHd ~2.4 Significant Peptide demonstrates potent anti-inflammatory activity. frontiersin.org, researchgate.net

Future Research Directions and Translational Perspectives

Addressing Challenges in Brevinin-1HSa Research

The clinical translation of antimicrobial peptides (AMPs) like this compound is often hindered by inherent limitations common to peptide-based therapeutics. frontiersin.org Key challenges include susceptibility to degradation by proteases and practical issues such as manufacturing costs and effective delivery. mdpi.comnih.gov

A primary obstacle for the systemic application of peptide-based drugs is their poor metabolic stability. Peptides are generally susceptible to degradation by endogenous proteases, which can significantly shorten their half-life and reduce their therapeutic utility. mdpi.comnih.gov The backbone of a peptide can contain recognition motifs for these enzymes, making them prone to proteolytic degradation. mdpi.com For instance, Brevinin-1BYa, a related peptide, is noted for its poor protease and reduction stability, which limits its therapeutic application. nih.gov

To enhance the metabolic stability of this compound, several strategies employed for other peptides could be investigated:

N-methylation: The methylation of specific amino acid residues within the peptide sequence can significantly improve metabolic stability without compromising activity. mdpi.com

Incorporation of Unnatural Amino Acids: Introducing unnatural amino acids, such as β-amino acids, can render the peptide resistant to standard proteases while potentially maintaining its biological activity. mdpi.com

Use of D-amino Acids: Replacing L-amino acids with their D-isomers, particularly in linker regions, has been shown to improve the half-life of other peptides in human serum. mdpi.com

The susceptibility of a peptide to proteases is influenced by factors like its structural stability and the presence of specific cleavage sites. frontiersin.org Future studies should aim to identify the specific proteases that degrade this compound and map the cleavage sites to inform rational design strategies for increased resistance.

Beyond metabolic stability, practical considerations such as manufacturing and delivery pose significant hurdles. The application of a large number of AMPs is often limited by high manufacturing costs. mdpi.comnih.govresearchgate.net The chemical synthesis of complex peptides can be expensive, potentially impacting the economic viability of a this compound-based therapeutic. Research into more efficient and scalable synthesis methods, including recombinant production systems, is warranted.

Delivery of peptide therapeutics to the target site is another major challenge. Systemic administration can be inefficient due to degradation and rapid clearance. Therefore, the development of advanced drug delivery systems is crucial. This could include encapsulation in nanoparticles, liposomes, or other carriers to protect the peptide from degradation, improve its pharmacokinetic profile, and ensure targeted release.

Metabolic Stability and Protease Susceptibility

Rational Design of Next-Generation this compound Derivatives

The native structure of this compound provides a scaffold that can be systematically modified to create derivatives with superior therapeutic properties. The goal of rational design is to enhance desired activities while minimizing undesirable characteristics like toxicity and immunogenicity.

Research on related brevinin peptides has demonstrated that specific amino acid substitutions can fine-tune activity and selectivity. frontiersin.orgfrontiersin.org A key objective is to enhance the peptide's ability to target microbial or cancer cells while having minimal effect on host cells, such as red blood cells.

Key findings from studies on brevinin analogues that can guide the design of this compound derivatives include:

Charge and Hydrophobicity: A delicate balance between net positive charge, helicity, and hydrophobicity is essential for maintaining antimicrobial activity and cell selectivity. mdpi.comnih.gov For example, while higher hydrophobicity can increase antimicrobial activity, it can also lead to increased hemolytic activity. nih.gov

Amino Acid Substitution: Strategic substitutions can have a profound impact. In one study, replacing certain residues in Brevinin-1pl with arginine enhanced activity against Gram-positive bacteria, while a histidine substitution reduced hemolytic activity, thereby improving selectivity. frontiersin.orgfrontiersin.org A lysine (B10760008) substitution, however, decreased activity against Gram-positive bacteria due to reduced hydrophobicity. frontiersin.orgfrontiersin.org

Structural Motifs: The "Rana-box," a disulfide-bridged loop at the C-terminus of many brevinins, is often crucial for activity. Removing the Rana-box from Brevinin-1GHa nearly abolished its antimicrobial effects, while repositioning it to the center of the peptide reduced hemolytic activity, albeit with a concurrent decrease in antimicrobial potency. researchgate.netnih.gov

These findings underscore that optimizing this compound will likely involve a multi-parameter approach, systematically modifying its sequence to achieve the optimal balance of physicochemical properties for a specific therapeutic application.

A significant impediment to the clinical development of many brevinin peptides is their hemolytic activity. nih.govresearchgate.net This toxicity must be addressed to create viable therapeutic candidates. As mentioned, strategic amino acid substitutions and structural modifications have proven effective in reducing the hemolysis of related brevinins. frontiersin.orgresearchgate.netnih.gov

Furthermore, as a therapeutic protein, any this compound derivative could potentially elicit an immune response. Strategies to reduce the immunogenicity of therapeutic proteins can be adapted for this compound. nih.gov These approaches include:

Deimmunization: This involves identifying and removing or modifying B-cell and T-cell epitopes within the peptide's sequence through targeted mutations. nih.gov

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can mask immunogenic epitopes on the peptide's surface, reducing the likelihood of an immune response. nih.gov

By combining toxicity-reducing modifications with deimmunization techniques, it may be possible to engineer this compound derivatives with a significantly improved preclinical safety profile.

Optimization of Activity and Selectivity

Exploration of Novel Therapeutic Applications (beyond current scope, still preclinical/basic research)

While the primary focus has been on antimicrobial activity, research has revealed that brevinin peptides possess a broader range of biological functions that merit further investigation. The exploration of these novel applications could significantly expand the therapeutic potential of this compound derivatives.

Preclinical studies on related brevinins have shown promise in several areas:

Anticancer Activity: Various brevinin peptides have demonstrated the ability to inhibit the proliferation of human tumor cells. nih.govresearchgate.net For example, Brevinin-1pl and its analogues showed inhibitory effects against breast and non-small cell lung cancer cells. frontiersin.org A thioether bridge-substituted derivative of Brevinin-1BYa displayed increased anti-tumor activity against prostate cancer, lung adenocarcinoma, and hepatoma cell lines. nih.gov These findings suggest that this compound could be a lead compound for developing new anticancer agents.

Anti-biofilm Activity: Bacterial biofilms are notoriously difficult to treat and are a major cause of persistent infections. Several brevinin peptides, including Brevinin-1GHd and derivatives of Brevinin-1OS, have been shown to both inhibit the formation of and eradicate established bacterial biofilms. mdpi.comnih.gov This represents a critical area of investigation for treating chronic, device-related, and resistant infections.

Anti-inflammatory Effects: One study found that Brevinin-1BW, another related peptide, exhibited significant anti-inflammatory effects by binding to lipopolysaccharide (LPS). researchgate.net This dual-action capability—killing bacteria and neutralizing the inflammatory molecules they release—is a highly desirable trait for an antimicrobial agent.

Future research should systematically screen optimized this compound derivatives for these and other potential activities, opening up new preclinical research avenues and potentially new therapeutic indications.

Synergistic Combination Therapies with Existing Agents

A promising avenue for enhancing the therapeutic efficacy of this compound is through its use in combination with existing drugs. biopharmatrend.comoncotarget.comnih.gov This approach can create a synergistic effect, where the combined impact of the two agents is greater than the sum of their individual effects. oncotarget.com For instance, combining this compound with conventional antibiotics could potentially lower the required dose of both agents, thereby reducing the risk of side effects and combating the development of drug resistance. oncotarget.comnih.gov Research in oncology has demonstrated that combination therapies can target different cellular pathways, leading to a more potent and durable response. biopharmatrend.comoncotarget.com Future studies should systematically investigate the synergistic potential of this compound with a wide array of antimicrobial and anticancer agents.

Nanocarrier and Functionalized Nanostructure Delivery Systems

The clinical application of many antimicrobial peptides is often limited by factors such as stability and potential toxicity. mdpi.com Nanocarrier and functionalized nanostructure delivery systems offer a sophisticated solution to these challenges. brieflands.comijrpr.comsciensage.info Encapsulating this compound within nanocarriers like liposomes, polymeric nanoparticles, or micelles could protect it from degradation, improve its solubility, and enable controlled release at the target site. brieflands.comijrpr.comscivisionpub.com

Furthermore, the surface of these nanocarriers can be functionalized with specific ligands to actively target diseased cells, such as cancer cells or sites of infection, thereby enhancing efficacy and minimizing off-target effects. mdpi.comsciensage.info The use of nanotechnology-based delivery systems has shown promise in improving the therapeutic index of various drugs by enhancing their bioavailability and reducing systemic toxicity. brieflands.comijrpr.com Research into developing such advanced delivery systems for this compound is a critical step towards its successful clinical translation.

Unanswered Biological Questions and Emerging Research Avenues

Despite the existing knowledge on this compound, several biological questions remain unanswered. Addressing these knowledge gaps will not only deepen our understanding of this peptide but also open up new avenues for research and therapeutic applications.

Detailed Understanding of Intracellular Targets (if any)

While the primary mode of action for many antimicrobial peptides is the disruption of the cell membrane, some peptides are known to translocate into the cell and interact with intracellular targets. unist.hrimrpress.com It is currently not fully understood whether this compound exerts its effects solely through membrane permeabilization or if it also has specific intracellular targets. Future investigations should aim to elucidate these potential intracellular interactions. Identifying such targets could reveal novel mechanisms of action and open up new therapeutic possibilities.

Broader Spectrum of Anti-Pathogen Activity (e.g., Antiviral mechanisms beyond HSV-1M, HSV-2G)

The antimicrobial activity of this compound has been primarily characterized against certain bacteria. researchgate.net However, the full spectrum of its anti-pathogen activity remains to be explored. Given that many antimicrobial peptides exhibit broad-spectrum activity, it is plausible that this compound is also effective against other pathogens, including a wider range of viruses beyond Herpes Simplex Virus 1 and 2. mdpi.comrsc.orgmdpi.comnih.govnih.govcdc.gov Future studies should investigate its efficacy against various viral, fungal, and parasitic pathogens. Understanding its broader anti-pathogen profile could significantly expand its potential therapeutic applications.

Elucidation of Additional Immunomodulatory Roles

Beyond their direct antimicrobial actions, many host defense peptides possess immunomodulatory properties, meaning they can modulate the host's immune response. researchgate.netfrontiersin.orgnih.gov Some peptides can suppress pro-inflammatory responses, while others can enhance them, contributing to pathogen clearance and tissue repair. nih.gov Preliminary studies on other brevinin family peptides have hinted at such immunomodulatory functions. researchgate.netnih.govnih.gov It is crucial to investigate whether this compound also possesses such capabilities. Uncovering any immunomodulatory roles could position it as a multifunctional therapeutic agent, capable of both directly killing pathogens and orchestrating a beneficial host immune response.

Phylogenetic and Evolutionary Studies of this compound Variants

The study of antimicrobial peptide evolution can provide valuable insights into structure-function relationships and the development of novel peptide variants with improved properties. nih.govcore.ac.uk Phylogenetic analysis of the brevinin-1 (B586460) family of peptides has already been used to understand the evolutionary relationships between different frog species. core.ac.ukbiologists.com By studying the natural variations of this compound and its homologs in different frog populations, researchers can identify key amino acid residues that are critical for its activity. This knowledge can then be used to design synthetic analogs with enhanced potency, selectivity, and stability.

Q & A

Basic Research Questions

Q. What are the established methodologies for determining the secondary structure of Brevinin-1HSa in different environments?

  • Methodological Answer : Circular Dichroism (CD) spectroscopy is the standard approach to analyze peptide secondary structures (e.g., α-helix, β-sheet) in varying solvent conditions. Researchers should prepare solutions of this compound in buffers mimicking target environments (e.g., membrane-mimetic solvents like SDS micelles) and collect spectra at multiple wavelengths. Data interpretation requires comparison to reference spectra of known structures and validation via computational tools like K2D3 or BeStSel .
  • Key Considerations : Ensure peptide purity (>95% via HPLC) and avoid artifacts by controlling temperature and solvent ionic strength.

Q. How is the antimicrobial activity of this compound typically quantified in vitro?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Researchers inoculate bacterial strains in Mueller-Hinton broth with serially diluted this compound and measure growth inhibition after 18–24 hours. Include positive controls (e.g., polymyxin B) and validate via colony-forming unit (CFU) counts .
  • Key Considerations : Address solvent interference (e.g., DMSO toxicity) by using ≤1% v/v and confirm membrane disruption mechanisms via fluorescent dye leakage assays (e.g., calcein release from liposomes).

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported cytotoxicity profiles of this compound across cell lines?

  • Methodological Answer : Systematic meta-analysis of existing data is critical. Researchers should:

Compare experimental conditions (e.g., peptide concentration, exposure time, cell culture media).

Standardize assays (e.g., MTT vs. resazurin for viability) and control for batch-to-batch peptide variability via mass spectrometry and HPLC.

Validate findings using primary cells or 3D organoid models to better reflect in vivo conditions .

  • Key Consideration : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables and publish negative results to reduce publication bias.

Q. How can researchers optimize this compound’s therapeutic index for clinical translation?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic amino acid substitutions. For example:

  • Replace hydrophobic residues (e.g., Phe, Leu) to reduce hemolysis.
  • Introduce D-amino acids or cyclization to enhance protease resistance.
    Validate modifications via in vivo pharmacokinetic studies (e.g., serum stability assays) and murine infection models .
    • Key Consideration : Use orthogonal analytical methods (e.g., NMR for conformation, MALDI-TOF for degradation products) to ensure structural integrity post-modification.

Q. What approaches are recommended to address contradictory data on this compound’s mechanism of action?

  • Methodological Answer : Integrate multi-modal techniques:

Biophysical : Surface plasmon resonance (SPR) to quantify lipid binding affinity.

Imaging : Super-resolution microscopy (STED) to visualize membrane disruption in real time.

Omics : Transcriptomic analysis (RNA-seq) of bacterial stress responses post-exposure.
Triangulate findings with molecular dynamics simulations to model peptide-membrane interactions .

  • Key Consideration : Pre-register experimental protocols (e.g., on Open Science Framework) to enhance reproducibility and reduce selective reporting .

Methodological Best Practices (Synthesis & Characterization)

Q. What are the critical steps for ensuring reproducibility in this compound synthesis?

  • Answer :

Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with double couplings for problematic residues (e.g., Arg, His). Monitor via Kaiser test.

Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water).

Characterization : Validate via ESI-MS for molecular weight and CD for secondary structure. Publish full synthetic protocols and raw spectral data in supplementary materials .

Q. How should researchers validate the purity and stability of this compound in long-term studies?

  • Answer : Conduct accelerated stability studies:

  • Store aliquots at -80°C, 4°C, and 25°C with desiccants.
  • Analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Use LC-MS to identify breakdown products and adjust storage conditions accordingly .

Data Interpretation & Reporting

Q. How can researchers contextualize this compound’s efficacy against multidrug-resistant pathogens?

  • Answer : Use standardized panels of clinically isolated strains (e.g., ESKAPE pathogens) and compare efficacy to last-resort antibiotics (e.g., colistin). Report data using normalized metrics (e.g., log reduction in CFU/mL) and include breakpoint criteria from EUCAST/CLSI .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals and assess goodness-of-fit via R² or AIC. Use bootstrap resampling for small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.